

Application Notes and Protocols: Ethyl 3-methylpyridazine-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: **Ethyl 3-methylpyridazine-4-carboxylate**
Cat. No.: **B1282719**

Get

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-methylpyridazine-4-carboxylate (CAS No. 98832-80-5) is a heterocyclic compound belonging to the pyridazine class of molecules.^[1] Pyridazine compounds have found significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This document provides a detailed description of the properties and applications of **Ethyl 3-methylpyridazine-4-carboxylate** as a research chemical, focusing on its role as a key intermediate in the synthesis of potentially bioactive molecules. Subsequent derivatization and synthetic routes are also presented.

Chemical Properties

A summary of the key chemical properties of **Ethyl 3-methylpyridazine-4-carboxylate** is provided in the table below.

Property	Value	Reference
CAS Number	98832-80-5	[1]
Molecular Formula	C ₈ H ₁₀ N ₂ O ₂	[1]
Molecular Weight	166.18 g/mol	[1]
Appearance	White to off-white solid	
Purity	≥95%	[2]
Solubility	Soluble in most organic solvents	

Applications in Research and Drug Discovery

Ethyl 3-methylpyridazine-4-carboxylate serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic pharmacophore, and modifications at various positions of the ring can lead to compounds with diverse biological activities.

Intermediate for the Synthesis of Bioactive Compounds

The primary application of **Ethyl 3-methylpyridazine-4-carboxylate** is as a starting material or intermediate in multi-step organic syntheses. The ester group provides reactive sites for further chemical modifications. For instance, the ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be further derivatized. The pyridazine ring can also undergo various coupling reactions to introduce additional substituents.

Potential Therapeutic Areas of Derivatives

Derivatives of pyridazine and the closely related pyridazinone scaffolds have shown promise in several therapeutic areas:

- **Anticancer Activity:** Numerous pyridazinone-based derivatives have been investigated as anticancer agents. Some have demonstrated inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical regulator of angiogenesis.^[3]
- **Anti-inflammatory Activity:** Certain pyridazinone derivatives have been identified as inhibitors of phosphodiesterase 4 (PDE4), an enzyme involved in inflammatory pathways.^[4]
- **Antimicrobial Activity:** The pyridazine nucleus is a common feature in compounds exhibiting antibacterial and antifungal properties.^[5]

Experimental Protocols

General Synthesis of Ethyl 3-methylpyridazine-4-carboxylate Derivatives

A common and effective method for the synthesis of the pyridazine ring is the condensation of a 1,4-dicarbonyl compound with hydrazine hydrate. This can be adapted for the synthesis of **Ethyl 3-methylpyridazine-4-carboxylate** and its derivatives.

Materials:

- Appropriate 1,4-dicarbonyl precursor (e.g., a derivative of ethyl 2-formyl-3-oxobutanoate)
- Hydrazine hydrate
- Ethanol or other suitable solvent
- Glacial acetic acid (optional, as catalyst)

Procedure:

- Dissolve the 1,4-dicarbonyl precursor (1 equivalent) in ethanol in a round-bottom flask.
- Add hydrazine hydrate (1-1.2 equivalents) to the solution. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.
- Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- If a precipitate forms, collect the solid by filtration. If no precipitate forms, remove the solvent under reduced pressure.
- Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.

Expected Yield: Yields can vary depending on the specific substrates used but are often in the range of 60-90%.

Synthesis of Pyridazine-based Hydrazides

The ester functionality of **Ethyl 3-methylpyridazine-4-carboxylate** can be readily converted to a hydrazide, which is a key intermediate for the synthesis of various derivatives.

Materials:

- Ethyl 3-methylpyridazine-4-carboxylate**
- Hydrazine hydrate
- Ethanol

Procedure:

- Suspend **Ethyl 3-methylpyridazine-4-carboxylate** (1 equivalent) in ethanol in a round-bottom flask.
- Add an excess of hydrazine hydrate (3-5 equivalents).
- Reflux the mixture for 4-8 hours, or until TLC analysis indicates the complete consumption of the starting material.
- Cool the reaction mixture to room temperature, which may result in the precipitation of the product.
- Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Data Presentation

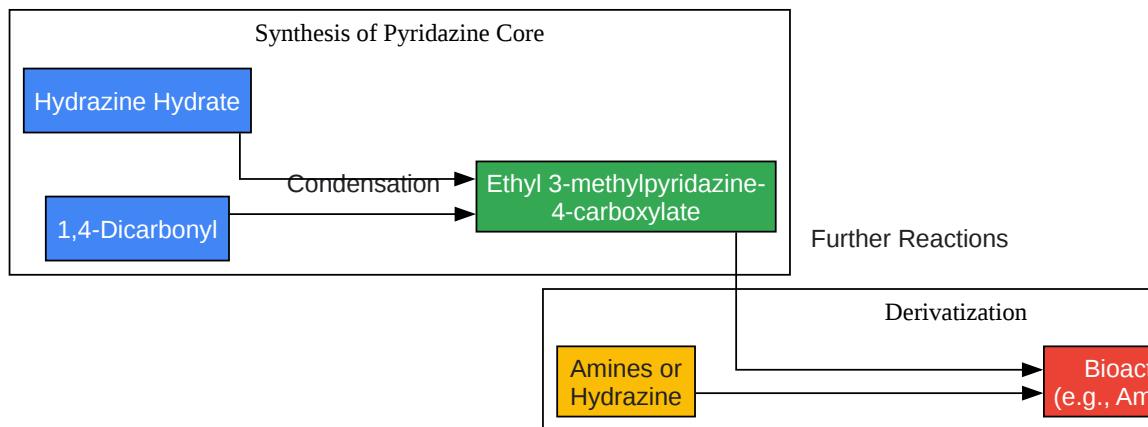
The following tables summarize the biological activity of some pyridazine derivatives, illustrating the potential of this class of compounds in drug discovery. The tables focus on VEGFR-2 Inhibitory Activity, PDE4B Inhibitory Activity, and Antimicrobial Activity (MIC) of Pyridazinone Derivatives.

Table 1: VEGFR-2 Inhibitory Activity of Pyridazinone Derivatives[3]

Compound	Structure	IC ₅₀ (nM)
IXa	6-(4-chlorophenyl)-2-(4-ethylpiperazin-1-yl)-3(2H)-pyridazinone	60.70
IXb	6-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)-3(2H)-pyridazinone	80.30
IXc	6-(4-chlorophenyl)-2-(piperidin-1-yl)-3(2H)-pyridazinone	1800

Table 2: PDE4B Inhibitory Activity of Pyridazinone Derivatives[4]

Compound	Structure	% Inhibition at 20 μM	IC ₅₀ (nM)
4ba	4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one	64	251 ± 10

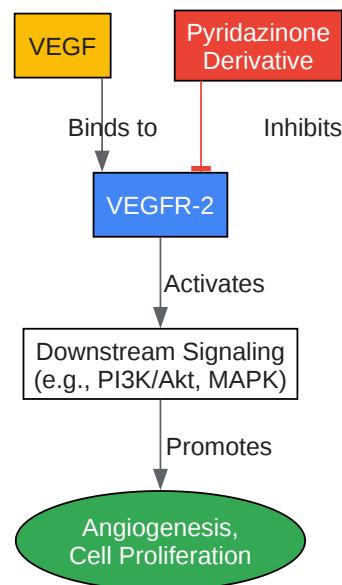

Table 3: Antimicrobial Activity (MIC) of Pyridazinone Derivatives[3]

Compound	S. aureus (μg/mL)	MRSA (μg/mL)
IXa	0.5	1
IXb	1	2
IXc	128	128

Visualizations

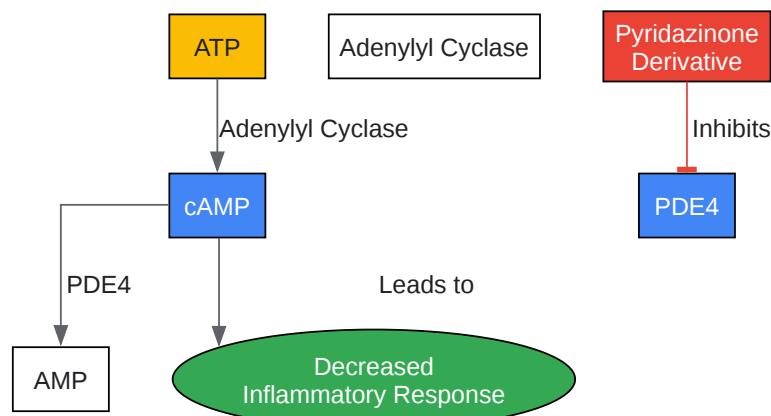
Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis of biologically active pyridazine derivatives starting from a 1,4-dicarbonyl precursor.


[Click to download full resolution via product page](#)

Caption: General synthetic workflow for pyridazine derivatives.

Signaling Pathway Inhibition


The following diagrams depict the simplified signaling pathways that can be targeted by pyridazine derivatives.

VEGFR-2 Signaling Pathway

[Click to download full resolution via product page](#)

Caption: Inhibition of the VEGFR-2 signaling pathway.

PDE4 Signaling Pathway

[Click to download full resolution via product page](#)

Caption: Inhibition of the PDE4 signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. calpaclab.com [calpaclab.com]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com